![molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furan CAS No. 205-39-0](/img/structure/B1583413.png)
Benzo[b]naphtho[1,2-d]furan
Overview
Description
Benzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H10O . It is a heterocyclic compound consisting of fused benzene and furan rings .
Synthesis Analysis
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . The starting terarylenes were prepared via a new three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .Molecular Structure Analysis
The molecular structure of Benzo[b]naphtho[1,2-d]furan is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[b]naphtho[1,2-d]furan include a molecular weight of 218.2500 . More specific properties like boiling point or melting point are not mentioned in the search results.Scientific Research Applications
Photochemical Synthesis
A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Therapeutic Agents for Diabetes Mellitus
Compounds based on this polycycle have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors . Based on the results obtained, these compounds have been suggested as effective therapeutic agents for the treatment of diabetes mellitus .
Anticancer and Antimicrobial Activity
Several natural products with a dibenzo[b,d]-furan moiety, which is similar to the benzo[b]naphtho[1,2-d]furan structure, display remarkable anticancer and antimicrobial activity .
Anti-allergic Agents
Compounds containing the dibenzo[b,d]furan fragment, which is structurally related to benzo[b]naphtho[1,2-d]furan, can inhibit tumor necrosis factor (TNF-α) production and can be employed as anti-allergic agents .
Antioxidant Activity
This class of compounds, including benzo[b]naphtho[1,2-d]furan, possesses antioxidant activity .
Anti-inflammatory and Antimalarial Activities
Compounds in this class also exhibit anti-inflammatory and antimalarial activities .
Organic Electroluminescence Devices
Benzo[b]naphtho[2,3-d]furan, 3-bromo-, a novel anthracene derivative, has promising applications in organic electroluminescence (EL) devices . This compound possesses unique characteristics that make it suitable for integration into organic light-emitting materials .
Natural Products Derivation
Three new benzo[b]naphtho[2,1-d]furans, usambarins A−C, were isolated from the extract of the stem and roots of Streblus usambarensis (Moraceae) . These compounds are examples of natural products derived from benzo[b]naphtho[1,2-d]furan.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Benzo[b]naphtho[1,2-d]furan involves a photochemical reaction . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Biochemical Pathways
The compound is synthesized via a photochemical reaction, suggesting it may influence pathways related to light-dependent reactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
properties
IUPAC Name |
naphtho[2,1-b][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNNQQHTXDOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942673 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205-39-0 | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[1,2-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.